molecular formula C13H10F3NO3S B10843821 4''-(Trifluoromethyl)-4-biphenylyl sulfamate

4''-(Trifluoromethyl)-4-biphenylyl sulfamate

Cat. No.: B10843821
M. Wt: 317.29 g/mol
InChI Key: CRJUOWWINLUIRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-(Trifluoromethyl)-4-biphenylyl sulfamate is an organofluorine compound characterized by the presence of a trifluoromethyl group attached to a biphenyl structure, which is further linked to a sulfamate group

Chemical Reactions Analysis

4’-(Trifluoromethyl)-4-biphenylyl sulfamate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonate esters, while reduction can produce biphenyl amines.

Mechanism of Action

The mechanism of action of 4’-(trifluoromethyl)-4-biphenylyl sulfamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can inhibit enzymes by binding to their active sites, disrupting normal biochemical pathways . Additionally, the sulfamate group can form strong interactions with metal ions, influencing various catalytic processes .

Comparison with Similar Compounds

4’-(Trifluoromethyl)-4-biphenylyl sulfamate can be compared with other similar compounds, such as:

The uniqueness of 4’-(trifluoromethyl)-4-biphenylyl sulfamate lies in its combination of the trifluoromethyl group with the biphenyl and sulfamate structures, providing a distinct set of chemical and biological properties.

Properties

Molecular Formula

C13H10F3NO3S

Molecular Weight

317.29 g/mol

IUPAC Name

[4-[4-(trifluoromethyl)phenyl]phenyl] sulfamate

InChI

InChI=1S/C13H10F3NO3S/c14-13(15,16)11-5-1-9(2-6-11)10-3-7-12(8-4-10)20-21(17,18)19/h1-8H,(H2,17,18,19)

InChI Key

CRJUOWWINLUIRE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)OS(=O)(=O)N)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.